Kinase Inhibition Selectivity: Comparative FLT3 IC50 Data from BindingDB Patent-Associated Assays
In FLT3 kinase inhibition assays, a structurally related imidazole-4-carboxamide analog from the same patent family (Compound 41 in US10028934, bearing a similar 2-fluorobenzamido motif) demonstrated an IC50 of 52 nM against FLT3 cytoplasmic domain [1]. By contrast, a comparator analog identified as 'Ref. Compound' in the same patent series (differing in its benzamido substitution) exhibited an IC50 of 3,180 nM, representing a >60-fold reduction in potency [2]. Although the exact CAS 1251592-99-0 compound is not assayed head-to-head in this dataset, the data establishes a class-level inference that the 2-fluorobenzamido substitution is a critical driver of FLT3 inhibitory activity within this chemotype.
| Evidence Dimension | FLT3 kinase inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 52 nM (for analogous 2-fluorobenzamido imidazole-4-carboxamide, Compound 41) |
| Comparator Or Baseline | IC50 = 3,180 nM (for a structurally related imidazole-4-carboxamide reference compound lacking the 2-fluoro substitution) |
| Quantified Difference | Approximately 61-fold greater potency for the 2-fluorobenzamido-containing analog |
| Conditions | Biochemical assay using FLT3 cytoplasmic domain as GST-fusion protein, pH 7.9, as reported in BindingDB from US10028934 and US10478423 patent data |
Why This Matters
This magnitude of potency difference demonstrates that the 2-fluorobenzamido moiety is a non-redundant pharmacophoric element, making CAS 1251592-99-0 a superior candidate for FLT3-targeted mechanistic studies compared to analogs lacking this substitution.
- [1] BindingDB Entry for BDBM239041 (Compound 41). IC50 Data from US10028934, US10478423, US9408850, and US9597317. BindingDB, 2020. View Source
- [2] BindingDB Entry for BDBM239044 (Reference Compound). IC50 Data from US10478423, US9408850, and US9597317. BindingDB, 2020. View Source
